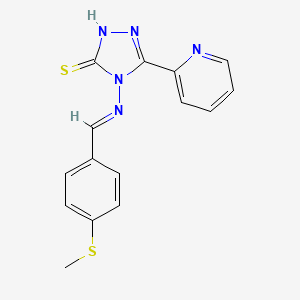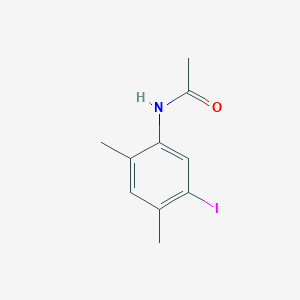![molecular formula C12H16O2 B12036316 [8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol CAS No. 36439-62-0](/img/structure/B12036316.png)
[8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(hydroxymethyl)-7-tricyclo[42202,5]deca-3,9-dienyl]methanol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent functionalization steps introduce the hydroxymethyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of double bonds within the tricyclic structure.
Substitution: Replacement of hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include carboxylic acids, reduced tricyclic compounds, and substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, [8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may mimic certain natural products, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with hydroxymethyl groups, such as tricyclo[4.2.2.02,5]deca-3,9-dienyl derivatives. These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
What sets [8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol apart is its specific arrangement of hydroxymethyl groups and the unique tricyclic core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36439-62-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[8-(hydroxymethyl)-7-tricyclo[4.2.2.02,5]deca-3,9-dienyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-5-11-9-3-4-10(12(11)6-14)8-2-1-7(8)9/h1-4,7-14H,5-6H2 |
InChI Key |
BBCVWBYIGLSLER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C3C=CC2C(C3CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036243.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036251.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12036255.png)
![[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B12036259.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12036265.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12036277.png)

![3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036291.png)
![N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12036293.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12036295.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12036308.png)
